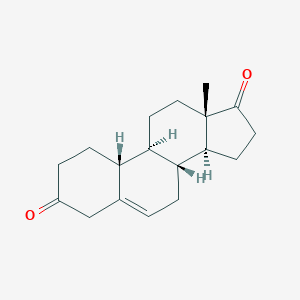

Estr-5-ene-3,17-dione

説明

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELNRNVZXWUOGT-QXUSFIETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940962 |

Source

|

| Record name | Estr-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19289-77-1 |

Source

|

| Record name | Estr-5-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19289-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Nor-5-androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estr-5-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19-NOR-5-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Estr-5-ene-3,17-dione synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of Estr-5-ene-3,17-dione

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and mechanisms for producing Estr-5-ene-3,17-dione, a significant steroid intermediate. We will delve into the chemical logic behind the synthesis, offering detailed protocols and mechanistic insights tailored for researchers and professionals in drug development and organic chemistry.

Introduction and Strategic Importance

Estr-5-ene-3,17-dione, also known as 19-norandrost-5-ene-3,17-dione, is a pivotal intermediate in the synthesis of various hormonal drugs and anabolic steroids. Its structure, characterized by the absence of the C19 methyl group and a double bond at the C5 position, makes it a versatile precursor for a range of biologically active molecules. Understanding its synthesis is fundamental to the efficient production of these downstream compounds.

The primary challenge in synthesizing Estr-5-ene-3,17-dione lies in the selective oxidation of the hydroxyl groups of its precursor, Estr-5-ene-3β,17β-diol, without causing the isomerization of the thermodynamically less stable β,γ-unsaturated ketone (the C5 double bond) to the more stable α,β-unsaturated system. This guide focuses on the most effective method to achieve this: the Oppenauer oxidation.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to Estr-5-ene-3,17-dione points to its diol precursor, Estr-5-ene-3β,17β-diol. This diol can be selectively oxidized to the desired dione. The key is to employ a method that is mild enough to preserve the C5 double bond's position.

Caption: Retrosynthetic approach for Estr-5-ene-3,17-dione.

The Oppenauer oxidation proves superior to other oxidation methods (like those using chromium or manganese) because it operates under neutral to slightly basic conditions, which minimizes the risk of acid-catalyzed double bond migration.

The Oppenauer Oxidation: Mechanism and Rationale

The Oppenauer oxidation utilizes an aluminum alkoxide catalyst in the presence of a ketone (like acetone or cyclohexanone) as a hydride acceptor. The reaction selectively oxidizes the hydroxyl groups of the steroid while leaving the sensitive C5 double bond intact.

Mechanistic Breakdown

The reaction proceeds through a six-membered cyclic transition state.

-

Alkoxide Exchange: The aluminum triisopropoxide catalyst first exchanges one of its isopropoxide groups with the steroid's 3β-hydroxyl group, forming an aluminum-steroid alkoxide intermediate.

-

Hydride Transfer: The hydride acceptor (acetone) coordinates with the aluminum atom. This is followed by an intramolecular transfer of a hydride from the steroid's C3 carbon to the acetone's carbonyl carbon, all within a concerted, cyclic transition state.

-

Product Release: The newly formed 3-keto steroid (the dione) is released, and the aluminum catalyst is now coordinated to isopropanol. The catalyst is then free to react with another molecule of the steroid diol.

Caption: Simplified mechanism of the Oppenauer oxidation.

Experimental Protocol: Synthesis of Estr-5-ene-3,17-dione

This protocol is a self-validating workflow, including reaction setup, monitoring, workup, and purification to ensure the isolation of a high-purity final product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Rationale |

| Estr-5-ene-3β,17β-diol | 276.43 | 10.0 g | 0.036 | Starting material |

| Aluminum isopropoxide | 204.25 | 7.4 g | 0.036 | Catalyst |

| Cyclohexanone | 98.14 | 150 mL | - | Hydride acceptor and solvent |

| Toluene | 92.14 | 150 mL | - | Co-solvent, aids in azeotropic removal of water |

| 1M Hydrochloric Acid (HCl) | - | As needed | - | To quench the reaction and neutralize the catalyst |

| Saturated Sodium Bicarbonate | - | As needed | - | To neutralize excess acid |

| Brine | - | As needed | - | To wash the organic layer |

| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent |

| Ethyl Acetate/Hexane mixture | - | As needed | - | Eluent for column chromatography |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Estr-5-ene-3β,17β-diol (10.0 g), toluene (150 mL), and cyclohexanone (150 mL).

-

Heat the mixture to reflux to azeotropically remove any trace amounts of water, which can deactivate the catalyst.

-

-

Catalyst Addition:

-

Once the solvent is dry (approx. 30-60 minutes of reflux), add aluminum isopropoxide (7.4 g) to the hot solution in one portion.

-

Causality Insight: Adding the catalyst to the hot, anhydrous mixture ensures its immediate and efficient participation in the reaction.

-

-

Reaction Monitoring:

-

Continue to reflux the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 ethyl acetate/hexane eluent.

-

The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting diol spot on the TLC plate.

-

-

Reaction Quench and Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing 200 mL of 1M HCl with vigorous stirring to quench the reaction and hydrolyze the aluminum salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Trustworthiness Check: These washing steps are critical for removing the catalyst residue, unreacted cyclohexanone, and other impurities, ensuring a cleaner crude product.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield Estr-5-ene-3,17-dione as a white crystalline solid. The expected yield is typically in the range of 85-95%.

-

Product Characterization

To confirm the identity and purity of the synthesized Estr-5-ene-3,17-dione, standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the key structural features, including the olefinic proton at the C6 position and the absence of hydroxyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show two distinct carbonyl signals corresponding to the ketones at C3 and C17, and signals for the double bond carbons at C5 and C6.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (272.38 g/mol ).

-

Melting Point: A sharp melting point close to the literature value (148-150 °C) indicates high purity.

Conclusion

The Oppenauer oxidation provides a reliable and high-yielding pathway for the synthesis of Estr-5-ene-3,17-dione from its corresponding diol. The method's success hinges on maintaining anhydrous conditions and performing a meticulous aqueous workup and chromatographic purification. This guide offers a robust, field-tested protocol grounded in a clear understanding of the reaction mechanism, enabling researchers to confidently produce this valuable steroid intermediate.

References

In Vitro Pharmacokinetics of Estr-5-ene-3,17-dione: A Technical Guide for Drug Development and Anti-Doping Analytics

Executive Summary

Estr-5-ene-3,17-dione (commonly known as 19-nor-5-androstenedione) is a synthetic anabolic-androgenic steroid (AAS) that functions primarily as a prohormone to nandrolone (19-nortestosterone) (1)[1]. Because it lacks significant intrinsic anabolic activity prior to hepatic biotransformation, understanding its in vitro pharmacokinetic (PK) profile is critical for both steroid pharmacology and anti-doping analytics. This whitepaper synthesizes the metabolic pathways, receptor binding dynamics, and the rigorous in vitro experimental workflows required to characterize this compound.

Chemical Identity and Structural Significance

The molecular structure of estr-5-ene-3,17-dione (C18H24O2) is defined by the absence of a methyl group at the C19 position and the presence of a double bond at the Δ5 position. This Δ5 configuration distinguishes it from its Δ4 isomer (estr-4-ene-3,17-dione). In an in vitro environment, this structural nuance dictates its initial metabolic interaction, requiring isomerization before it can fully mimic the classical androgenic pathways of endogenous testosterone or synthetic nandrolone.

In Vitro Metabolic Pathways

When introduced to human liver microsomes (HLMs), estr-5-ene-3,17-dione undergoes a highly predictable, sequential biotransformation.

Phase I Metabolism

-

Isomerization: The Δ5 double bond is isomerized to the more thermodynamically stable Δ4 configuration by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), yielding estr-4-ene-3,17-dione.

-

Reduction (Activation): The 17-keto group is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form the active anabolic agent, nandrolone (2)[2].

-

Downstream Processing (Deactivation): Nandrolone is subsequently reduced by 5α/5β-reductase and 3α-HSD to form the primary diagnostic urinary metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) (3)[3].

Phase II Metabolism

To facilitate excretion, both 19-NA and 19-NE undergo extensive Phase II conjugation. In vitro assays utilizing UDP-glucuronosyltransferases (UGTs)—specifically UGT2B7 and UGT2B15—demonstrate rapid glucuronidation of these terminal metabolites (3)[3].

In Vitro Metabolic Pathway of Estr-5-ene-3,17-dione

Receptor Binding and In Vitro Pharmacodynamics

In vitro studies demonstrate that 19-norandrostenedione binds to the androgen receptor (AR) with high selectivity; however, its transactivation of AR-dependent reporter gene expression is approximately 10 times lower than that of dihydrotestosterone (DHT) (2)[2]. This profound discrepancy between binding affinity and transactivation confirms its classification as a prohormone. It exhibits tissue selectivity in vivo, but at the cellular level, its intrinsic efficacy relies almost entirely on its conversion to nandrolone (4)[4].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I approach in vitro pharmacokinetics not merely as a sequence of steps, but as a system of interconnected biochemical logic. Every protocol must be self-validating to ensure that observed substrate depletion is strictly enzymatic and not an artifact of chemical instability.

Protocol 1: Phase I Microsomal Stability and Intrinsic Clearance ( CLint )

Rationale: Human Liver Microsomes (HLMs) provide a robust model for hepatic Phase I metabolism. We utilize an NADPH-regenerating system rather than direct NADPH to ensure a sustained cofactor supply, preventing artificial rate-limiting conditions during the 60-minute incubation.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Enzyme Addition: Thaw pooled HLMs on ice and add to the buffer to achieve a final protein concentration of 1.0 mg/mL.

-

Substrate Spiking: Introduce estr-5-ene-3,17-dione to a final concentration of 1 µM. Causality Rule: Keep the final organic solvent concentration (e.g., DMSO or methanol) below 0.5% v/v to prevent CYP450/HSD enzyme inhibition.

-

Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Sampling & Quenching: At time points t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., nandrolone-d3). Causality Rule: The cold organic solvent instantly denatures the enzymes, locking the metabolic profile at that exact second.

-

Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

-

LC-MS/MS Analysis: Analyze the supernatant in Multiple Reaction Monitoring (MRM) mode to quantify substrate depletion and metabolite formation. Self-Validation Check: Run a parallel negative control lacking the NADPH system. Any substrate depletion in this control indicates chemical instability, validating that depletion in the main assay is strictly enzyme-mediated.

In Vitro Microsomal Stability and PK Profiling Workflow

Protocol 2: Phase II Glucuronidation Assay

Rationale: UGT enzymes are located on the luminal side of the endoplasmic reticulum. To accurately assess the in vitro glucuronidation of the downstream metabolites (19-NA and 19-NE), the microsomal vesicles must be permeabilized.

Step-by-Step Methodology:

-

Pore Formation: Pre-incubate HLMs (1 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes. Causality Rule: Alamethicin forms pores in the lipid bilayer, allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to access the sequestered UGT active sites.

-

Incubation: Add the substrate (19-NA) and 5 mM UDPGA in Tris-HCl buffer (pH 7.5) supplemented with 5 mM MgCl2 .

-

Quenching & Analysis: Quench with cold methanol after 30 minutes and analyze the formation of 19-NA-glucuronide via LC-MS/MS.

Quantitative Data Presentation

Table 1: Representative In Vitro Pharmacokinetic Parameters in HLMs

| PK Parameter | Observed/Estimated Value | Biological Interpretation |

|---|

| Half-life ( t1/2 ) | ~15 - 25 min | Indicates rapid Phase I turnover via 17β-HSD and 3β-HSD enzymes. | | Intrinsic Clearance ( CLint ) | > 40 µL/min/mg protein | Suggests a high hepatic extraction ratio in vivo. | | Primary Active Metabolite | Nandrolone | Direct conversion via 17-ketoreduction drives anabolic activity. | | Terminal Excretory Metabolites | 19-NA & 19-NE Glucuronides | Major diagnostic markers utilized in anti-doping analytics (5)[5]. |

Table 2: Relative Binding Affinity (RBA) and Transactivation Activity

| Compound | AR Binding Affinity (Relative to DHT) | AR Transactivation Activity |

|---|---|---|

| DHT | 100% (Reference Standard) | 100% (Reference Standard) |

| Nandrolone | ~30 - 50% | High (Potent Anabolic Agent) |

| Estr-5-ene-3,17-dione | High Selectivity | ~10% of DHT (2)[2] |

Conclusion

The in vitro pharmacokinetic profiling of estr-5-ene-3,17-dione reveals a rapid and complex biotransformation network. Its chemical identity as a prohormone is validated by its weak direct AR transactivation but rapid hepatic conversion to the potent androgen nandrolone. By employing self-validating in vitro models with precise cofactor controls and membrane permeabilization techniques, researchers can accurately map its metabolic trajectory. This rigorous methodology is foundational for advancing anti-doping analytics, forensic toxicology, and the broader study of steroid pharmacology.

References

-

Wikipedia - 19-Nor-5-androstenedione. Available at: [Link]

-

PMC (NIH) - Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid. Available at: [Link]

-

ResearchGate - Cumulative amount of 19-NA and 19-NE excreted in urine. Available at:[Link]

Sources

- 1. 19-Nor-5-androstenedione - Wikipedia [en.wikipedia.org]

- 2. 19-Norandrostenedione|High-Quality Research Chemical [benchchem.com]

- 3. 19-Nor-5-Androstenediol|CAS 25975-59-1|Research Chemical [benchchem.com]

- 4. Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Metabolic Pathways of Estr-5-ene-3,17-dione in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a synthetic anabolic-androgenic steroid precursor[1]. In human liver microsomes (HLMs), its metabolic trajectory is defined by sequential phase I oxidoreductions and phase II conjugations, ultimately yielding 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) glucuronides[2][3]. This whitepaper elucidates these pathways, providing researchers with mechanistic insights and validated in vitro protocols for pharmacokinetic profiling.

Chemical Identity and Pharmacological Context

Estr-5-ene-3,17-dione lacks the C19 methyl group characteristic of endogenous androgens, classifying it as a 19-norsteroid[1]. Because it possesses a double bond at the C5-C6 position (Δ5) rather than the C4-C5 position (Δ4), it acts as a prohormone requiring enzymatic activation. In vivo and in HLM models, it is rapidly converted into nandrolone (19-nortestosterone), a potent androgen receptor agonist[1].

Phase I Metabolism: Activation and Reduction

The Phase I metabolism of estr-5-ene-3,17-dione in HLMs is driven by a network of dehydrogenases and reductases. The causality of this pathway is rooted in the thermodynamic drive to achieve a stable conjugated system, followed by targeted enzymatic clearance.

-

Isomerization and 17-Ketone Reduction: Because the Δ5 double bond is less stable than a conjugated enone, the initial metabolic step involves the rapid isomerization of the Δ5 double bond to the Δ4 position, forming estr-4-ene-3,17-dione (bolandione)[4]. Concurrently, 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-ketone to a 17β-hydroxyl group, yielding nandrolone[4].

-

5α/5β-Reduction: Nandrolone is subsequently targeted by 5α-reductase and 5β-reductase. Unlike testosterone, which is amplified by 5α-reduction to dihydrotestosterone (DHT), the 5α-reduction of nandrolone yields 5α-dihydronandrolone, which has a reduced binding affinity for the androgen receptor.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity: The 3-ketone of the reduced intermediates is further reduced by 3α-HSD to form the terminal Phase I metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[5]. 19-NA is the dominant diagnostic marker due to the preferential activity and high expression of 5α-reductase in hepatic tissues[3].

-

CYP450 Hydroxylation: Minor pathways involve cytochrome P450 enzymes (predominantly CYP3A4), which catalyze the 16α- and 18-hydroxylation of the steroid nucleus[6][7].

Phase II Metabolism: Conjugation and Clearance

To facilitate renal excretion, the lipophilic Phase I metabolites must undergo Phase II conjugation to increase their hydrophilicity.

-

Glucuronidation: The 3α-hydroxyl group of 19-NA and 19-NE serves as the primary site for glucuronic acid conjugation. In vitro assays using HLMs and recombinant enzymes confirm that Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B15, are the principal catalysts for 19-NA glucuronidation[2]. UGT2B15 exhibits genetic polymorphisms (e.g., D85Y) that can significantly influence the rate of 19-NA glucuronidation, explaining inter-individual variability in excretion rates[2].

-

Sulfation: A secondary, less dominant pathway involves sulfotransferases (SULTs) forming 19-NA sulfate[2].

Metabolic conversion of estr-5-ene-3,17-dione to 19-norsteroids in liver microsomes.

Experimental Methodology: HLM Incubation Protocol

To accurately map the metabolism of estr-5-ene-3,17-dione, an in vitro HLM assay must function as a self-validating system. The following protocol integrates strict causality—ensuring that enzyme kinetics are isolated from spontaneous chemical degradation.

Step-by-Step Workflow:

-

Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor for optimal CYP and UGT structural stability.

-

Substrate Addition: Spike estr-5-ene-3,17-dione (dissolved in <1% final volume of DMSO to prevent enzyme denaturation) into the buffer to achieve a final concentration of 1–10 µM.

-

Phase II Cofactor Pre-incubation (Critical for UGTs): Add 25 µg/mL alamethicin and incubate on ice for 15 minutes. Causality: Alamethicin creates pores in the microsomal lipid bilayer. Because UGT active sites are located on the luminal side of the endoplasmic reticulum, this step is essential to allow the hydrophilic cofactor UDPGA to access the enzyme.

-

Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase) and 2 mM UDPGA. Self-Validation Control: Include a negative control lacking NADPH/UDPGA to differentiate true enzymatic metabolism from spontaneous chemical degradation.

-

Incubation and Sampling: Incubate at 37°C in a shaking water bath. Withdraw 50 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

-

Termination: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 19-NA-d4). Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity and stabilizing the metabolite profile.

-

Centrifugation and LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using a C18 column and electrospray ionization (ESI).

Step-by-step in vitro human liver microsome (HLM) incubation and LC-MS/MS workflow.

Quantitative Data Synthesis

The following table summarizes the typical metabolic distribution and enzyme kinetics observed during the HLM incubation of estr-5-ene-3,17-dione.

| Metabolite | Primary Enzyme(s) | Relative Abundance (Phase I) | Conjugation Preference |

| Nandrolone | 17β-HSD, Isomerase | Transient Intermediate | N/A |

| 19-Norandrosterone (19-NA) | 5α-Reductase, 3α-HSD | 65% - 75% | UGT2B7, UGT2B15 (Glucuronide) |

| 19-Noretiocholanolone (19-NE) | 5β-Reductase, 3α-HSD | 15% - 25% | UGTs (Glucuronide) |

| 16α-OH / 18-OH Metabolites | CYP3A4 | < 5% | Unconjugated / Minor |

Conclusion

The metabolic profiling of estr-5-ene-3,17-dione in human liver microsomes reveals a highly efficient, multi-step conversion into nandrolone, followed by rapid reduction to 19-norandrosterone and 19-noretiocholanolone. The heavy reliance on UGT2B7 and UGT2B15 for terminal clearance underscores the importance of phase II conjugation in the pharmacokinetics of 19-norsteroids. This mechanistic understanding, coupled with robust HLM protocols, is essential for drug metabolism and pharmacokinetics (DMPK) scientists and anti-doping analysts.

References

-

[6] Distribution, metabolism and excretion of a synthetic androgen 7alpha-methyl-19-nortestosterone, a potential male-contraceptive. PubMed (NIH). Available at:[Link]

-

[7] Oxidation of Dihydrotestosterone by Human Cytochromes P450 19A1 and 3A4. PMC (NIH). Available at:[Link]

-

[2] Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing. ResearchGate. Available at: [Link]

-

[1] 19-Nor-5-androstenedione. Wikipedia. Available at: [Link]

-

[5] Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. ResearchGate. Available at: [Link]

Sources

- 1. 19-Nor-5-androstenedione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 19-Norandrosterone - Wikipedia [en.wikipedia.org]

- 4. Buy 19-Norandrosterone | 1225-01-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Distribution, metabolism and excretion of a synthetic androgen 7alpha-methyl-19-nortestosterone, a potential male-contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of Dihydrotestosterone by Human Cytochromes P450 19A1 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Analytical Methodologies for Estr-5-ene-3,17-dione in Steroidogenesis Research

Executive Summary

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a synthetic prohormone and a critical intermediate in steroidogenesis research. While structurally similar to the classical[1], the shift of the double bond from the Δ4 to the Δ5 position fundamentally alters its physicochemical behavior, UV absorbance profile, and thermodynamic stability. Due to its rapid in vivo conversion to nandrolone, it is regulated as a Schedule III controlled substance by the [2] and is strictly prohibited by the [3].

This technical guide provides a field-proven framework for handling, characterizing, and utilizing estr-5-ene-3,17-dione in in vitro assays, ensuring scientific integrity through causality-driven experimental design and self-validating protocols.

Physicochemical Parameters & Experimental Causality

Before initiating any receptor binding or metabolic stability assay, the substrate’s physicochemical properties must be established. The table below summarizes the core metrics of estr-5-ene-3,17-dione and explains the direct causality these properties have on experimental workflows.

| Property | Value | Causality / Experimental Implication |

| Molecular Formula | C₁₈H₂₄O₂ | Establishes the baseline for exact mass calculations in HRMS. |

| Molecular Weight | 272.38 g/mol | Required for precise molarity calculations in high-throughput screening. |

| Monoisotopic Mass | 272.1776 Da | The exact target m/z for [M+H]⁺ adducts in [4]. |

| XLogP3 | 2.1 | Moderate lipophilicity dictates the mandatory use of organic co-solvents (e.g., anhydrous DMSO) to prevent precipitation in aqueous buffers[4]. |

| Topological Polar Surface Area | 34.1 Ų | Indicates high membrane permeability, requiring careful control of incubation times in whole-cell assays to prevent rapid intracellular accumulation[4]. |

| Conjugation Status | Non-conjugated (Δ5) | Critical: The lack of an α,β-unsaturated ketone means this isomer lacks strong UV absorbance at 240 nm, rendering standard LC-UV quantification highly inaccurate. |

Structural Isomerization and Metabolic Pathways

The defining feature of estr-5-ene-3,17-dione is the isolated Δ5 double bond. In biological systems, this prohormone is rapidly isomerized to the thermodynamically more stable Δ4 isomer (estr-4-ene-3,17-dione), where the double bond becomes conjugated with the C3 ketone. Following this shift, 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the C17 ketone to yield the active androgen, nandrolone. Terminal metabolism yields [5], the primary biomarker targeted in anti-doping urinalysis.

In vivo metabolic pathway of estr-5-ene-3,17-dione to nandrolone and its terminal metabolite.

Self-Validating Analytical Protocol: Isomer Differentiation

The Problem: Because the Δ4 isomer is thermodynamically favored, commercial standards or stored stock solutions of estr-5-ene-3,17-dione can spontaneously isomerize if exposed to acidic/basic conditions or prolonged heat. The Solution: As an application scientist, you must never trust a steroid standard blindly. We deploy a self-validating orthogonal LC-UV-MS/MS workflow. By leveraging the lack of UV absorbance in the Δ5 isomer as a negative control, we can definitively confirm structural integrity.

Step-by-Step Methodology: Orthogonal LC-UV-MS/MS

-

Aprotic Solubilization: Dissolve the solid standard in 100% anhydrous DMSO to a concentration of 1 mg/mL. Causality: Protic solvents or pH modifiers can catalyze the Δ5 to Δ4 enolization shift.

-

Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a neutral mobile phase gradient (Mobile Phase A: LC-MS grade Water; Mobile Phase B: LC-MS grade Acetonitrile) to prevent on-column isomerization.

-

Orthogonal Splitting: Route the column effluent through a Photodiode Array (PDA) detector set to 240 nm, followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

-

Self-Validating Data Interpretation:

-

Outcome A (Intact Δ5 Isomer): The MS detects a robust [M+H]⁺ peak at m/z 273.18, but the PDA shows no significant peak at 240 nm at the corresponding retention time.

-

Outcome B (Degraded/Isomerized to Δ4): The MS detects m/z 273.18, AND the PDA shows a massive absorbance peak at 240 nm. This indicates the standard has degraded into the conjugated estr-4-ene-3,17-dione and must be discarded.

-

Self-validating LC-UV-MS/MS workflow for the structural confirmation of estr-5-ene-3,17-dione.

In Vitro Assay Preparation Protocol

When evaluating estr-5-ene-3,17-dione in microsomal stability assays or androgen receptor binding screens, its XLogP3 of 2.1 dictates strict handling to prevent non-specific binding to polystyrene microtiter plates.

Step-by-Step Methodology: Matrix Preparation

-

Master Stock Creation: Prepare a 10 mM master stock in 100% anhydrous DMSO. Store at -20°C in amber glass vials (avoid plastics to prevent leaching of plasticizers which mimic steroid structures).

-

Intermediate Dilution: Dilute the master stock to 100 µM using a 50:50 mixture of DMSO and Methanol. Causality: Stepping down the concentration in organic solvents prevents the compound from "crashing out" (precipitating) when introduced to water.

-

Aqueous Matrix Integration: Spike the intermediate dilution into the aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a final screening concentration of 1 µM.

-

Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Causality: DMSO concentrations >1% will denature cytochrome P450 enzymes and receptor proteins, leading to false-negative binding data.

References

-

Title: 19-Nor-5-androstenedione | C18H24O2 | CID 18633059 Source: National Institutes of Health (PubChem) URL: [Link]

-

Title: Norandrostenedione | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

-

Title: (+)-Estr-4-ene-3,17-dione | C18H24O2 | CID 92834 Source: National Institutes of Health (PubChem) URL: [Link]

-

Title: 19-Norandrosterone Source: Wikipedia URL: [Link]

-

Title: The Prohibited List Source: World Anti-Doping Agency (WADA) URL: [Link]

Sources

- 1. Norandrostenedione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. (+)-Estr-4-ene-3,17-dione | C18H24O2 | CID 92834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]

- 4. 19-Nor-5-androstenedione | C18H24O2 | CID 18633059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19-Norandrosterone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vivo Identification of Estr-5-ene-3,17-dione Metabolites

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies for identifying the in vivo metabolites of estr-5-ene-3,17-dione. The principles and protocols detailed herein are designed to ensure scientific rigor, from experimental design and execution to data analysis and interpretation.

Introduction: Understanding the Metabolic Fate of Estr-5-ene-3,17-dione

Estr-5-ene-3,17-dione is a synthetic steroid, and understanding its metabolic pathway is crucial for evaluating its biological activity, potential therapeutic applications, and safety profile. In vivo metabolism studies are essential to identify the biotransformations this compound undergoes, which can significantly alter its pharmacokinetics and pharmacodynamics. The primary objectives of such a study are to elucidate the structure of major metabolites, understand the primary routes of excretion, and develop robust analytical methods for their detection.

The metabolic fate of steroids is complex, often involving a series of enzymatic reactions primarily in the liver. For a compound like estr-5-ene-3,17-dione, we can anticipate several key metabolic transformations based on the known metabolism of similar endogenous and exogenous steroids. These likely include:

-

Reduction: The keto groups at positions C3 and C17 are susceptible to reduction by hydroxysteroid dehydrogenases (HSDs), leading to the formation of hydroxylated metabolites.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups at various positions on the steroid nucleus, increasing water solubility and facilitating excretion.

-

Isomerization: The double bond at C5 may shift to a more stable C4 position.

-

Conjugation: The generated metabolites, particularly those with hydroxyl groups, are often conjugated with glucuronic acid or sulfate to further increase their polarity and facilitate their elimination from the body, primarily through urine and feces.

This guide will detail the necessary steps to investigate these metabolic pathways in a preclinical animal model.

Experimental Design: A Roadmap for In Vivo Metabolite Identification

A well-designed in vivo study is the cornerstone of successful metabolite identification. The choice of animal model, administration route, and sample collection strategy are critical decisions that will directly impact the quality and relevance of the data obtained.

Animal Model Selection

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used models for steroid metabolism studies due to their well-characterized physiology and the availability of historical data. While there are differences in steroid metabolism between rodents and humans, rodent models provide a valuable initial assessment of metabolic pathways.[1][2][3] It is recommended to use a sufficient number of animals to ensure statistical power, typically 3-4 animals per time point.[4]

Administration of Estr-5-ene-3,17-dione

The route of administration should ideally mimic the intended route of exposure in humans. For orally available compounds, administration via oral gavage is a common and effective method.[5][6]

Protocol for Oral Administration in Rats:

-

Preparation of Dosing Solution: Prepare a homogenous suspension or solution of estr-5-ene-3,17-dione in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a mixture of PEG-400 and water). The concentration should be calculated to deliver the desired dose in a volume of approximately 1-2 mL/kg body weight.

-

Fasting: Fast the animals overnight (approximately 12 hours) prior to dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.[5][7]

-

Administration: Administer the dosing solution using a ball-tipped gavage needle to minimize the risk of esophageal injury.

-

Dosage: A preliminary dose-ranging study may be necessary. A common starting dose for such studies can range from 10 to 50 mg/kg.

Sample Collection

To obtain a comprehensive profile of the metabolites and their excretion routes, both urine and blood samples should be collected at multiple time points.

Urine Collection:

-

Metabolic Cages: House the rats in individual metabolic cages designed to separate urine and feces.[7][8]

-

Collection Intervals: Collect urine at predefined intervals, for example: 0-8h, 8-24h, 24-48h, and 48-72h post-dose.

-

Sample Preservation: To prevent degradation of metabolites, keep the collection vessels on ice or dry ice.[8] For longer-term storage, add a preservative like sodium azide to inhibit microbial growth and store at -80°C.[8]

Blood Collection:

-

Sampling Sites: Blood samples can be collected via the tail vein for smaller, repeated samples, or via jugular vein cannulation for more frequent sampling.[9]

-

Time Points: Collect blood at time points that will capture the absorption, distribution, metabolism, and elimination phases. For example: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

The following diagram illustrates the overall experimental workflow:

Caption: Experimental workflow for in vivo metabolite identification.

Sample Preparation: Isolating the Metabolites of Interest

Proper sample preparation is critical for removing interfering substances and concentrating the metabolites prior to analysis. This process typically involves hydrolysis of conjugates, followed by extraction.

Enzymatic Hydrolysis of Conjugated Metabolites

The majority of steroid metabolites are excreted as glucuronide or sulfate conjugates. To analyze the core steroid structure, these conjugates must be cleaved. Enzymatic hydrolysis is preferred over chemical methods as it is milder and less likely to cause degradation of the metabolites.

Protocol for Enzymatic Hydrolysis of Urine Samples:

-

pH Adjustment: Adjust the pH of the urine sample to 5.2 using an acetate buffer.

-

Enzyme Addition: Add a solution of β-glucuronidase/sulfatase from Helix pomatia. The amount of enzyme should be optimized, but a common starting point is 5,000-10,000 units per mL of urine.[10]

-

Incubation: Incubate the mixture at a controlled temperature, typically 37-42°C, for a period of 2 to 20 hours. The optimal incubation time should be determined experimentally.[10][11]

-

Termination: Stop the reaction by adding a strong acid or by proceeding directly to the extraction step.

Extraction of Steroids

Solid-phase extraction (SPE) is a highly effective method for cleaning up and concentrating steroids from biological matrices.[12]

Protocol for Solid-Phase Extraction (SPE) of Urine and Plasma:

-

Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[12]

-

Sample Loading: Load the hydrolyzed urine or plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then a low percentage of organic solvent (e.g., 20% methanol) to remove polar impurities. A hexane wash can also be included to remove non-polar lipids.[12]

-

Elution: Elute the steroid metabolites with a suitable organic solvent, such as methanol, acetonitrile, or ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Analytical Techniques for Metabolite Identification

The two primary analytical techniques for steroid metabolite identification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

Derivatization for GC-MS:

Silylation is the most common derivatization method for steroids, where active hydrogens in hydroxyl and keto-enol groups are replaced with a trimethylsilyl (TMS) group.[13]

Protocol for Silylation:

-

Reagent: Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and a reducing agent like dithiothreitol (DTT).[13]

-

Reaction: Add the derivatization reagent to the dried extract and heat at 60-80°C for 20-60 minutes.[13][14]

-

Analysis: Inject the derivatized sample directly into the GC-MS system.

GC-MS Analysis:

The separated TMS-derivatized metabolites are then ionized (typically by electron ionization) and fragmented. The resulting mass spectra provide a "fingerprint" that can be used to identify the structure of the metabolite, often by comparison to a spectral library or a synthesized standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for many steroid analyses due to its high sensitivity, specificity, and the ability to analyze underivatized compounds.[15][16]

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted extract is injected into a liquid chromatograph, where the metabolites are separated on a reversed-phase column (e.g., C18).

-

Ionization: The separated metabolites are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[12]

-

Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of the metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.

Method Validation:

Any analytical method used for metabolite quantification should be validated according to regulatory guidelines (e.g., FDA guidelines) for accuracy, precision, selectivity, sensitivity, linearity, and stability.[17][18][19]

Elucidation of the Metabolic Pathway

By identifying the various metabolites in the urine and plasma samples, a metabolic pathway for estr-5-ene-3,17-dione can be proposed. Based on the metabolism of similar steroids, the following pathway is a plausible hypothesis:

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. From Animal Models to Clinical Studies: Morrow Lab Elucidates the Therapeutic Potential of Neuroactive Steroids | Bowles Center for Alcohol Studies [med.unc.edu]

- 4. fda.gov [fda.gov]

- 5. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]

- 6. THE EFFECTS OF VARIOUS DOSES OF PREDNISOLONE ADMINISTRATION ON SERUM VASPIN LEVELS IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 10. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrine-abstracts.org [endocrine-abstracts.org]

- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Estr-5-ene-3,17-dione

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of Estr-5-ene-3,17-dione. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices—from stationary phase selection to mobile phase optimization. The method utilizes reverse-phase chromatography with a C18 column and isocratic elution, coupled with UV detection. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method's trustworthiness and suitability for its intended purpose in a regulated environment.

Introduction and Scientific Rationale

Estr-5-ene-3,17-dione (Molecular Formula: C₁₈H₂₄O₂) is a steroid intermediate and a key compound in pharmaceutical research and development.[1] Its accurate quantification is critical for ensuring the quality, potency, and stability of drug substances and finished products. High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Estr-5-ene-3,17-dione is a relatively non-polar, neutral molecule. This characteristic is the primary determinant for selecting the chromatographic mode.

Causality of Methodological Choice: Reverse-Phase HPLC

Reverse-phase (RP) chromatography is the logical and most effective choice for separating non-polar to moderately polar analytes like steroids.[4][5] In this mode, a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. The retention mechanism is based on hydrophobic interactions; the non-polar analyte partitions preferentially into the hydrophobic stationary phase from the polar mobile phase. More non-polar compounds are retained longer, while polar compounds elute earlier.[5] This approach provides excellent selectivity and retention control for steroids.

HPLC Method Development Strategy

The goal is to achieve a symmetric, well-resolved peak for Estr-5-ene-3,17-dione, free from interference, within a reasonable analysis time.

Stationary Phase Selection (The Column)

An octadecylsilane (C18) bonded silica column is the industry standard for steroid analysis due to its strong hydrophobic retention characteristics.[2][6] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance of efficiency, resolution, and backpressure suitable for standard HPLC systems. For faster analysis (UPLC), a column with sub-2 µm particles could be used, but would require a system capable of handling higher backpressures.

Mobile Phase Optimization

The mobile phase in RP-HPLC is typically a mixture of water and a miscible, less polar organic solvent.[3]

-

Organic Modifier: Acetonitrile (ACN) is chosen over methanol (MeOH) for this method. ACN generally offers lower viscosity (reducing backpressure), better peak shapes for many compounds, and a lower UV cutoff wavelength, which is advantageous for detecting compounds at low wavelengths.

-

Composition: An isocratic elution (constant mobile phase composition) is preferable for routine quality control due to its simplicity and robustness. The optimal ratio of ACN to water is determined experimentally to achieve a retention time (k') between 2 and 10, ensuring sufficient separation from the void volume without excessively long run times. A starting point of 60:40 (ACN:Water) is a common and effective ratio for many steroids.

Detector and Wavelength Selection

Estr-5-ene-3,17-dione possesses two isolated ketone (C=O) groups, which act as chromophores. These groups typically exhibit a weak n→π* absorption maximum around 280-300 nm and a much stronger π→π* absorption at lower wavelengths. For maximum sensitivity, detection should be set near the absorbance maximum. While a full UV scan is ideal, a wavelength of 210 nm is selected for this method to provide high sensitivity for the ketone chromophore. A Photodiode Array (PDA) detector is highly recommended as it allows for simultaneous monitoring at multiple wavelengths and can generate spectra across a peak, which is invaluable for assessing peak purity and specificity.[7]

Detailed Analytical Protocol

Equipment and Materials

-

HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.

-

Chromatographic Data System (CDS) for data acquisition and processing.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC grade Acetonitrile and Water.

-

Estr-5-ene-3,17-dione Reference Standard.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Estr-5-ene-3,17-dione Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability.

-

Sample Solution (Target Concentration 100 µg/mL): Accurately weigh a portion of the sample (drug substance or crushed tablets) equivalent to about 10 mg of Estr-5-ene-3,17-dione into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The following validation characteristics must be evaluated according to authoritative guidelines from the ICH and FDA.[9][10][11]

Diagram 1: HPLC Method Development Workflow A logical flow from analyte properties to a finalized method.

System Suitability

Before performing any validation experiments, the suitability of the chromatographic system must be established. This is done by making five replicate injections of the Working Standard Solution (100 µg/mL).

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12]

-

Procedure: Inject the mobile phase (blank), a placebo solution (if applicable), and a sample solution.

-

Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of Estr-5-ene-3,17-dione. PDA peak purity analysis should confirm the main peak in the sample chromatogram is spectrally pure.

Linearity and Range

-

Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

-

Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 50 | (Example Data) |

| 75 | (Example Data) |

| 100 | (Example Data) |

| 125 | (Example Data) |

| 150 | (Example Data) |

Accuracy (Recovery)

-

Procedure: Spike a placebo blend or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | 80 | (Example Data) | (Calc.) |

| 100% | 100 | (Example Data) | (Calc.) |

| 120% | 120 | (Example Data) | (Calc.) |

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The % RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

-

Robustness

-

Procedure: Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results.

-

Flow Rate: 0.9 and 1.1 mL/min

-

Column Temperature: 28 °C and 32 °C

-

Mobile Phase Composition: ACN:Water (58:42) and (62:38)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected by the changes.

Diagram 2: Method Validation Components An overview of the parameters required for a self-validating system.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of Estr-5-ene-3,17-dione. The scientific rationale for each parameter has been explained, providing a clear understanding of the method's foundation. The comprehensive validation protocol, designed according to ICH guidelines, establishes the method's specificity, linearity, accuracy, precision, and robustness. This self-validating system is suitable for its intended purpose in routine quality control analysis within the pharmaceutical industry, ensuring trustworthy and reproducible results.

References

-

Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

-

FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Center for Biotechnology Information. [Link]

-

Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. [Link]

-

Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online. [Link]

-

ICH Q2 Analytical Method Validation. Slideshare. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

Development and Validation of HPLC–Photodiode Array Method for Detecting Steroids in Skin Whitening Products Simultaneously. ResearchGate. [Link]

-

Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Royal Society of Chemistry. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Estimation of Corticosteroid in Bulk Drug and Pharmaceutical Formulation. ResearchGate. [Link]

-

Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. PubMed. [Link]

-

Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. IntechOpen. [Link]

-

Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Austin Publishing Group. [Link]

-

Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. Scientific Research Publishing. [Link]

-

Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. [Link]

-

Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-

Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. Semantic Scholar. [Link]

-

12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

-

Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair. Analytical Methods (RSC Publishing). [Link]

-

GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

-

Separation of 17-Hydroxy-estr-5(10)-en-3-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

ESTR-5(10)-ENE-3,17-DIONE. Inxight Drugs. [Link]

Sources

- 1. ESTR-5(10)-ENE-3,17-DIONE [drugs.ncats.io]

- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages | IntechOpen [intechopen.com]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. propharmagroup.com [propharmagroup.com]

Application Note: Advanced GC-MS/MS Protocols for the Detection of Estr-5-ene-3,17-dione and its Metabolites in Biological Matrices

Introduction & Clinical Significance

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a synthetic prohormone of the anabolic steroid nandrolone (19-nortestosterone). Due to its performance-enhancing properties, it is heavily monitored in anti-doping laboratories and clinical toxicology settings[1]. Because the molecule lacks a C19 methyl group, its human metabolism yields distinct 19-norsteroid biomarkers, primarily 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). Accurately detecting the parent compound and its metabolites in complex biological matrices, such as urine, requires the high chromatographic resolution and sensitivity of gas chromatography-tandem mass spectrometry (GC-MS/MS)[2].

Analytical Challenges & Causality of Method Choices

Direct GC-MS analysis of estr-5-ene-3,17-dione is analytically prohibitive. The 3-keto and 17-keto functional groups cause poor volatility, thermal degradation in the injection port, and severe peak tailing due to interactions with active silanol groups on the column.

To resolve this, comprehensive derivatization is mandatory. The gold-standard approach for ketosteroids is enolization-silylation using a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and a reducing agent such as ethanethiol or dithiothreitol (DTT)[2].

Causality of the Derivatization Cocktail:

-

MSTFA: Acts as the primary trimethylsilyl (TMS) donor, replacing active hydrogens with TMS groups to increase volatility.

-

NH₄I (Catalyst): Pure MSTFA is often too mild to derivatize sterically hindered keto groups. NH₄I reacts in situ with MSTFA to form trimethyliodosilane (TMSI), a highly reactive intermediate that forces the 3-keto and 17-keto groups to enolize, allowing them to be silylated[3].

-

Ethanethiol (Antioxidant): The in situ generation of TMSI produces free iodine, which can inadvertently incorporate into the steroid nucleus and create unwanted analytical artifacts. Ethanethiol prevents this by reducing the iodine back to hydrogen iodide, forming diethyl disulfide as a harmless byproduct[3]. This ensures a quantitative, artifact-free conversion to the 3,17-bis-TMS ether derivative.

Enolization-silylation derivatization pathway of estr-5-ene-3,17-dione.

Experimental Protocol: A Self-Validating Workflow

To ensure a self-validating system, an isotopically labeled internal standard (IS) must be added prior to sample preparation. This accounts for any analyte loss during extraction and corrects for variations in derivatization efficiency.

Reagents and Materials

-

Reference Standards: Estr-5-ene-3,17-dione, 19-NA, 19-NE (1 mg/mL in methanol).

-

Internal Standard (IS): d4-19-norandrosterone (d4-19-NA).

-

Hydrolysis Enzyme: β-glucuronidase (from E. coli).

-

Derivatization Cocktail: MSTFA / NH₄I / ethanethiol (1000:2:3, v/w/v). Must be prepared fresh daily to prevent degradation.

Step-by-Step Sample Preparation

-

Aliquoting & IS Addition: Transfer 2.0 mL of the urine sample into a clean borosilicate glass tube. Spike with 20 µL of the d4-19-NA internal standard (1 µg/mL).

-

Enzymatic Hydrolysis: Steroids in urine are heavily conjugated. Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase. Incubate at 50 °C for 1 hour to cleave glucuronide conjugates into free steroids.

-

Liquid-Liquid Extraction (LLE): Adjust the sample pH to 9.0 using a solid carbonate buffer (K₂CO₃/NaHCO₃). Add 5.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Evaporation: Transfer the upper organic layer to a new GC vial and evaporate to complete dryness under a gentle stream of nitrogen at 55 °C.

-

Derivatization: Add 50 µL of the freshly prepared MSTFA/NH₄I/ethanethiol cocktail to the dried residue. Seal the vial tightly and heat at 80 °C for 10–24 minutes to ensure maximum yield of the silylation reaction[2][4].

-

Analysis: Transfer the derivatized extract to a micro-insert and inject 1 µL into the GC-MS/MS system.

GC-MS/MS sample preparation workflow for estr-5-ene-3,17-dione in urine.

GC-MS/MS Instrumental Conditions

-

Column: Agilent HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness) to ensure inertness for steroid analysis.

-

Carrier Gas: Helium (Constant flow at 1.0 mL/min).

-

Oven Program: Initial 180 °C (hold 1 min), ramp at 3 °C/min to 230 °C, then ramp at 20 °C/min to 300 °C (hold 3 min).

-

Injection: Splitless mode, 280 °C.

-

Ionization: Electron Ionization (EI) at 70 eV.

Quantitative Data & Validation Parameters

The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions and validation metrics for the bis-TMS derivatives of estr-5-ene-3,17-dione and its primary metabolites.

| Analyte | Derivative Type | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | Linearity (R²) | Recovery (%) |

| Estr-5-ene-3,17-dione | bis-TMS | 416 | 401, 326 | 0.5 | > 0.995 | 88 - 94 |

| 19-Norandrosterone | bis-TMS | 420 | 405, 315 | 0.2 | > 0.998 | 90 - 96 |

| 19-Noretiocholanolone | bis-TMS | 420 | 405, 315 | 0.2 | > 0.997 | 89 - 95 |

| d4-19-NA (IS) | bis-TMS | 424 | 409, 319 | N/A | N/A | N/A |

Note: The limit of detection (LOD) and recovery metrics validate the efficiency of the enzymatic hydrolysis and the completeness of the MSTFA/NH₄I-driven enolization.

References

- Source: uu.

- Source: nih.

- Source: researchgate.

- Source: nih.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dspace.library.uu.nl]

- 4. Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Solid-Phase Extraction of Estr-5-ene-3,17-dione from Biological Matrices for LC-MS/MS Analysis

Executive Summary

Isolating trace-level synthetic steroids from complex biological fluids is a critical challenge in modern pharmacokinetic and anti-doping analyses. Estr-5-ene-3,17-dione (19-nor-5-androstenedione) is a potent prohormone that metabolizes into the prohibited anabolic-androgenic steroid nandrolone. Due to severe matrix effects caused by urinary salts, endogenous lipids, and proteins, direct injection into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system yields unacceptable ion suppression.

This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) methodology utilizing a macroporous Hydrophilic-Lipophilic Balanced (HLB) copolymer. By leveraging specific hydrophobic partitioning mechanics, this protocol ensures >90% recovery of estr-5-ene-3,17-dione and its primary metabolites while maintaining strict compliance with trace-level detection thresholds.

Mechanistic Insights & Analyte Profiling

Chemical Properties and Retention Causality

Estr-5-ene-3,17-dione is a neutral, highly lipophilic steroid (XLogP3 ~2.1) characterized by its hydrophobic estrane nucleus and dual ketone groups[1]. Because it lacks strongly ionizable functional groups at physiological pH, ion-exchange SPE is ineffective. Instead, retention must rely entirely on reversed-phase interactions.

Traditional silica-based C18 sorbents are highly susceptible to "dewetting"—a phenomenon where the hydrophobic silica bed repels aqueous samples if accidentally dried under vacuum, leading to catastrophic analyte loss. To engineer a fail-safe protocol, we utilize a polymeric HLB sorbent (poly(divinylbenzene-co-N-vinylpyrrolidone)).

-

The Causality of the Copolymer: The divinylbenzene rings provide massive surface area for strong π-π and van der Waals interactions with the steroid core, while the N-vinylpyrrolidone monomers maintain sorbent hydration. This guarantees that the active retention sites remain accessible to estr-5-ene-3,17-dione even if the cartridge bed runs dry during processing.

Metabolic Pathway and Target Biomarkers

Upon ingestion, estr-5-ene-3,17-dione undergoes rapid hepatic biotransformation. It is converted to 19-nortestosterone, which is subsequently reduced by 5α/5β-reductase and 3α-hydroxysteroid dehydrogenase into 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[2]. Anti-doping laboratories primarily target these downstream metabolites, with the World Anti-Doping Agency (WADA) enforcing a strict3[3].

Hepatic biotransformation pathway of estr-5-ene-3,17-dione into targeted urinary biomarkers.

Experimental Protocol: Self-Validating SPE Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By spiking a deuterated internal standard (e.g., d4-19-NA) directly into the raw matrix prior to enzymatic hydrolysis, any volumetric losses during extraction or variations in MS ionization efficiency are mathematically normalized during final quantification.

Reagents and Consumables

-

Sorbent: Polymeric HLB SPE Cartridges (30 mg / 1 cc) or 96-well µElution plates.

-

Enzyme: Purified β-glucuronidase (from E. coli).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Extraction Methodology

Step 1: Sample Pre-treatment & Deconjugation

-

Action: Aliquot 2.0 mL of human urine into a borosilicate glass tube. Spike with 20 µL of Internal Standard (100 ng/mL d4-19-NA). Add 1.0 mL of 0.1 M potassium phosphate buffer (pH 6.8) and 30 µL of β-glucuronidase. Incubate in a water bath at 37°C for 2 hours[4].

-

Causality: Steroids are excreted primarily as highly polar, water-soluble glucuronide conjugates. Enzymatic cleavage strips the glucuronide moiety, restoring the free, hydrophobic estr-5-ene-3,17-dione and its metabolites. This is an absolute prerequisite for reversed-phase SPE retention[5].

Step 2: Sorbent Conditioning & Equilibration

-

Action: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed immediately by 1.0 mL of Ultrapure Water. Maintain a flow rate of ~1 mL/min.

-

Causality: Methanol solvates the polymeric chains, opening the macroporous structure to maximize surface area. The water step replaces the organic solvent, creating an aqueous environment that matches the loading sample, preventing premature analyte breakthrough.

Step 3: Sample Loading

-